(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride

NAMPT inhibition Fragment-based drug design X-ray crystallography

(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride (CAS 2241028-23-7) is a chiral, enantiomerically defined cyclopropane carboxylic acid supplied as its hydrochloride salt. The compound features a trans-(1S,2S) substitution pattern with a pyridin-3-yl group at C2 and a carboxylic acid at C1, providing a conformationally constrained scaffold with defined three-dimensional geometry.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63
CAS No. 2241028-23-7
Cat. No. B2853568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride
CAS2241028-23-7
Molecular FormulaC9H10ClNO2
Molecular Weight199.63
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CN=CC=C2.Cl
InChIInChI=1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m1./s1
InChIKeyRPFDAIBMARWIIE-WLYNEOFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid Hydrochloride (CAS 2241028-23-7): Chiral Cyclopropane Building Block for NAMPT-Targeted Therapeutics


(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride (CAS 2241028-23-7) is a chiral, enantiomerically defined cyclopropane carboxylic acid supplied as its hydrochloride salt. The compound features a trans-(1S,2S) substitution pattern with a pyridin-3-yl group at C2 and a carboxylic acid at C1, providing a conformationally constrained scaffold with defined three-dimensional geometry. The hydrochloride salt form (MW 199.63, C₉H₁₀ClNO₂) offers enhanced solid-state stability and handling characteristics relative to the corresponding free base (CAS 1620644-49-6, MW 163.17, C₉H₉NO₂). This compound serves as a critical chiral intermediate for the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, including antibody-drug conjugate (ADC) payloads, where the (1S,2S) absolute stereochemistry is essential for target binding affinity [1].

Why Generic Substitution Fails for (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid Hydrochloride (CAS 2241028-23-7)


Substituting this compound with its enantiomer (1R,2R), racemic mixture, free base form, or positional isomers introduces critical risks to downstream synthetic and pharmacological outcomes. The (1S,2S) absolute configuration is not a trivial stereochemical detail—it is embedded in the NAMPT active site through crystallographically resolved interactions, where the (1S,2S)-cyclopropane-carboxamide geometry orients the pyridin-3-yl ring for optimal π-stacking and hydrogen-bond contacts with the enzyme pocket; inversion to (1R,2R) would project the pyridine into a sterically disallowed orientation, abolishing inhibitory potency [1]. The hydrochloride salt form provides distinct advantages in storage stability (recommended 4°C, powder form) and solubility during amide coupling reactions compared to the free acid, which is prone to hygroscopicity and batch-dependent variability . Furthermore, substituting the pyridin-3-yl regioisomer with the pyridin-2-yl analogue diverts biological activity entirely—from NAMPT inhibition to GPR88 agonism—demonstrating that the nitrogen position fundamentally determines target engagement [2].

Quantitative Differentiation Evidence for (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid Hydrochloride (CAS 2241028-23-7) Versus Closest Analogs


Crystallographic Proof of (1S,2S) Stereochemistry Requirement for NAMPT Active-Site Binding

The (1S,2S) enantiomer of the cyclopropane-carboxamide scaffold is the sole stereoisomer observed in co-crystal structures with human NAMPT. In PDB entry 4LVG (resolution 1.70 Å, R-Free 0.171), the ligand (1S,2S)-N-[4-(phenylsulfonyl)phenyl]-2-(pyridin-3-yl)cyclopropanecarboxamide (Ligand ID: 20O) occupies the NAMPT active site with the (1S,2S)-configured cyclopropane ring positioning the pyridin-3-yl moiety for productive π-stacking interactions within the nicotinamide-binding pocket [1]. Binding affinity measurements across 3 independent assays yielded IC50 values ranging from 3.9 to 6 nM for this (1S,2S)-configured amide [1]. In contrast, the (1R,2R) enantiomer (CAS 1423769-08-7) is described by multiple commercial sources solely as a generic 'drug intermediate' without reported NAMPT co-crystal structures or binding data, consistent with the structural prediction that the inverted cyclopropane geometry would produce steric clashes with the enzyme backbone [2]. The fragment-based design campaign originating from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid specifically elaborated the (1S,2S) configuration to achieve nanomolar biochemical potency (NAMPT IC50 = 0.0051 μM for optimized compound 39) and sub-nanomolar cellular antiproliferative activity (A2780 cell IC50 = 0.00049 μM) [2].

NAMPT inhibition Fragment-based drug design X-ray crystallography

Hydrochloride Salt Versus Free Base: Purity and Storage Stability Advantage

The hydrochloride salt (CAS 2241028-23-7) of (1S,2S)-2-pyridin-3-ylcyclopropane-1-carboxylic acid is commercially available at certified purities of 95% (Sigma-Aldrich, product ENAH942F2CF2) and 98% (Bidepharm, product BD02164190), with batch-specific QC documentation including NMR, HPLC, and GC . The free base form (CAS 1620644-49-6) is typically offered at 95% purity by multiple vendors without the same level of batch-specific analytical certification . The hydrochloride salt is recommended for storage at 4°C in powder form, whereas the free base (CAS 1620644-49-6) is listed with storage at 2–8°C by Sigma-Aldrich in solid form, suggesting comparable but not superior stability . Critically, the hydrochloride salt provides a defined stoichiometric composition (C₉H₁₀ClNO₂, MW 199.63) that facilitates accurate molar calculations for amide coupling reactions, whereas the free acid (C₉H₉NO₂, MW 163.17) may exhibit variable residual solvent content affecting reaction stoichiometry . The (1R,2R) hydrochloride salt counterpart (CAS 2503155-44-8) is also commercially available, but its utility is limited by the absence of demonstrated NAMPT binding activity as established in Evidence Item 1 [1].

Chemical procurement Salt form selection Analytical quality control

ADC Payload Derivatization: From (1S,2S)-Cyclopropane Acid to Picomolar NAMPT Inhibitor-Linker Conjugates

The (1S,2S)-2-pyridin-3-ylcyclopropane-1-carboxylic acid scaffold serves as the chiral core for NAMPT inhibitor-linker conjugates developed for ADC applications. NAMPT inhibitor-linker 2 (CAS 2241014-82-2), which incorporates the (1S,2S)-2-(pyridin-3-yl)cyclopropane-1-carboxamide moiety, is a drug-linker conjugate that, when assembled into ADC-4 with an anti-c-Kit monoclonal antibody, exhibits IC50 values of <7 pM against GIST-T1 cells and 40 pM against NCI-H526 cells . The structurally related NAMPT inhibitor-linker 1, also bearing the (1S,2S)-cyclopropane-carboxamide warhead, demonstrates IC50 values of <3 pM (GIST-T1) and 9 pM (NCI-H526) as ADC-3, confirming the scaffold's capacity to deliver ultrapotent ADC payloads . These picomolar cellular activities are contingent upon the correct (1S,2S) stereochemistry, as established by the crystallographic binding mode in PDB 4LVG, and cannot be replicated using the (1R,2R) enantiomer or racemic trans mixture [1]. The patent literature (US 2022/0313832) explicitly claims deuterated 2-(pyridin-3-yl)cyclopropane-1-carboxamide derivatives as NAMPT inhibitors, further validating the commercial and therapeutic relevance of this chiral building block [2].

Antibody-drug conjugate NAMPT inhibitor payload c-Kit targeting

Pyridin-3-yl Versus Pyridin-2-yl Regioisomer: Target Selectivity Determined by Nitrogen Position

The position of the pyridine nitrogen fundamentally dictates the biological target of cyclopropane carboxylic acid derivatives. The (1S,2S)-2-(pyridin-3-yl)cyclopropane scaffold yields potent NAMPT inhibitors with single-digit nanomolar IC50 values, as demonstrated by the co-crystal structure in PDB 4LVG and the J. Med. Chem. 2014 structure-activity relationship study [1][2]. In contrast, the pyridin-2-yl regioisomer—exemplified by (1R,2R)-2-PCCA [(1R,2R)-2-(pyridin-2-yl)cyclopropane carboxylic acid]—functions as a potent agonist of the GPR88 receptor, a G protein-coupled receptor implicated in neuropsychiatric disorders, operating through a Gαi-coupled signaling pathway entirely unrelated to NAMPT or NAD metabolism [3]. While direct enantiomeric comparison for the 2-pyridyl series versus 3-pyridyl series is confounded by the different enantiomer selection (1R,2R for 2-PCCA vs 1S,2S in NAMPT), the critical point is that the nitrogen position—not merely the cyclopropane-carboxylic acid scaffold—determines which protein target is engaged. Procurement of the wrong regioisomer (pyridin-2-yl instead of pyridin-3-yl) would redirect biological activity from anticancer NAMPT inhibition to GPR88-mediated neurological signaling, representing a complete failure mode in a drug discovery program [3].

Target selectivity GPR88 agonism NAMPT inhibition Regioisomer comparison

Ethyl Ester Prodrug Intermediate: Synthetic Tractability Comparison Between (1S,2S) and Racemic Forms

The ethyl ester derivative, ethyl (1S,2S)-2-(3-pyridinyl)cyclopropanecarboxylate (CAS 484654-39-9), serves as a key synthetic intermediate en route to the target carboxylic acid. This ester is described as possessing '(1s,2s) stereochemistry [that] ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications' with unique steric and electronic properties conferred by the chiral cyclopropane-pyridine scaffold [1]. In contrast, the racemic 2-(3-pyridyl)cyclopropanecarboxylic acid (CAS 1017553-74-0) is described as a 'versatile organic compound' and 'valuable intermediate' but without any reported enantioselective biological activity or target engagement data [2]. The critical distinction is that the racemic mixture would produce a 1:1 mixture of (1S,2S) and (1R,2R) enantiomers in any downstream amide coupling, resulting in at best 50% active compound and requiring chiral separation post-synthesis—a costly and often low-yielding process for amide products. The chirally pure (1S,2S) acid avoids this purification burden entirely.

Asymmetric synthesis Enantiomeric purity Synthetic intermediate

Commercial Availability and Supplier Quality Metrics: (1S,2S) HCl Salt Versus (1R,2R) Free Acid

The (1S,2S)-2-pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride (CAS 2241028-23-7) is available from multiple reputable suppliers with documented quality metrics: Bidepharm offers 98% purity with batch-specific NMR, HPLC, and GC certificates ; Sigma-Aldrich supplies at 95% purity with defined storage conditions (4°C, powder) and Certificates of Analysis available . The (1R,2R) enantiomer free acid (CAS 1423769-08-7) is available from MedChemExpress at 99.46% purity and from Fisher Scientific at 99.5% purity , but is described solely as a 'drug intermediate for synthesis of various active compounds' without any target-specific biological validation. The (1R,2R) hydrochloride salt (CAS 2503155-44-8) exists but has limited supplier coverage [1]. Notably, the (1S,2S) HCl salt can be traced to specific application in NAMPT inhibitor-linker conjugates (NAMPT inhibitor-linker 2, CAS 2241014-82-2) , establishing a direct procurement-to-application chain that the (1R,2R) enantiomer lacks.

Supplier comparison Quality metrics Procurement specifications

High-Value Application Scenarios for (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid Hydrochloride (CAS 2241028-23-7)


NAMPT Inhibitor Lead Optimization via Fragment-Based Drug Design

Medicinal chemistry teams pursuing NAMPT as an oncology target can directly employ this hydrochloride salt in amide coupling reactions to generate focused libraries of (1S,2S)-cyclopropane-carboxamide derivatives. The fragment-based design campaign published in J. Med. Chem. (2014) demonstrated that elaboration of the trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid scaffold yielded inhibitor 39 with NAMPT IC50 = 0.0051 μM and A2780 cellular IC50 = 0.00049 μM, representing a >10,000-fold improvement over the initial fragment hit (KD = 51 μM) [1]. The (1S,2S) enantiomer is crystallographically validated in PDB 4LVG with ligand 20O exhibiting IC50 = 3.9–6 nM, providing a structural basis for rational design [2]. Use of the (1R,2R) enantiomer or racemic mixture in this workflow would produce inactive or attenuated inhibitors, as the inverted cyclopropane geometry cannot productively engage the NAMPT nicotinamide-binding pocket.

Antibody-Drug Conjugate (ADC) Payload Synthesis for c-Kit-Positive Malignancies

This compound is the essential chiral starting material for synthesizing NAMPT inhibitor-linker payloads used in anti-c-Kit ADC development. NAMPT inhibitor-linker 2 (CAS 2241014-82-2), which incorporates the (1S,2S)-2-(pyridin-3-yl)cyclopropane-1-carboxamide moiety, when conjugated to an anti-c-Kit monoclonal antibody yields ADC-4 with IC50 <7 pM against GIST-T1 cells and 40 pM against NCI-H526 cells [1]. The closely related NAMPT inhibitor-linker 1 demonstrates even greater potency (ADC-3: IC50 <3 pM in GIST-T1, 9 pM in NCI-H526) [2]. These picomolar activities are contingent on the correct (1S,2S) stereochemistry, and the patent literature (US 2022/0313832, Seattle Genetics) explicitly protects deuterated 2-(pyridin-3-yl)cyclopropane-1-carboxamide derivatives as NAMPT inhibitor payloads for targeted delivery [3]. The hydrochloride salt's defined stoichiometry and high purity (98%) support reproducible conjugation chemistry required for ADC development.

Chiral Building Block for Enantioselective Synthesis of Pyridine-Containing Cyclopropane Derivatives

As a single-enantiomer trans-cyclopropane carboxylic acid with a pyridin-3-yl substituent, this compound enables asymmetric synthesis of complex pharmaceutical intermediates without the need for chiral resolution steps. The ethyl ester precursor, ethyl (1S,2S)-2-(3-pyridinyl)cyclopropanecarboxylate (CAS 484654-39-9), is described as having stereochemistry that 'ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications' [1]. In contrast, the racemic 2-(3-pyridyl)cyclopropanecarboxylic acid (CAS 1017553-74-0) would produce diastereomeric mixtures in any amide coupling with chiral amines, necessitating costly chromatographic separation and reducing overall yield by at least 50% [2]. The hydrochloride salt form further simplifies handling by providing a non-hygroscopic, easily weighed solid with defined stoichiometry for accurate reaction scaling.

Structural Biology and Biophysical Studies of NAMPT-Ligand Interactions

The (1S,2S)-configured cyclopropane-carboxamide scaffold has been successfully co-crystallized with human NAMPT at high resolution (1.70 Å, PDB 4LVG; 1.55 Å, PDB 4LVA), providing detailed structural information on ligand-protein interactions including π-stacking of the pyridin-3-yl ring and hydrogen-bond networks involving the carboxamide moiety [1]. These crystal structures serve as templates for structure-based drug design and enable computational chemistry teams to perform docking studies and molecular dynamics simulations with confidence. The hydrochloride salt can be readily converted to diverse amide derivatives for surface plasmon resonance (SPR) binding studies, isothermal titration calorimetry (ITC), or fragment screening campaigns, as demonstrated by the original 5000-fragment SPR screen at 100 μM concentration that identified the trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid scaffold [2].

Quote Request

Request a Quote for (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.